4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid
Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid is an organic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Preparation Methods
The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or zinc chloride . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an aldose reductase inhibitor, which could be useful in the treatment of diabetic complications.
Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Materials Science:
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is implicated in diabetic complications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth .
Comparison with Similar Compounds
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid can be compared with other oxadiazole derivatives, such as:
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid: This compound has a similar structure but includes a chlorine atom, which may enhance its biological activity.
4-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid: The presence of a methyl group in this derivative can affect its chemical reactivity and biological properties.
Properties
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTVBDKRHBBHNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.